rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS No.: 2742386-94-1
Cat. No.: VC11607226
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742386-94-1 |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | (1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO3/c8-5-3-2(1-7-5)4(3)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1 |
| Standard InChI Key | YZUCXDUSLOANPL-PZGQECOJSA-N |
| Isomeric SMILES | C1[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)N1 |
| Canonical SMILES | C1C2C(C2C(=O)O)C(=O)N1 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound belongs to the azabicyclo[3.1.0]hexane family, a class of bridged heterocycles with a nitrogen atom embedded in a bicyclic scaffold. Its IUPAC name, (1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, reflects its stereochemistry and functional groups:
-
Bicyclic core: A fused cyclopropane-pyrrolidinone system (azabicyclo[3.1.0]hexane).
-
Functional groups: A ketone at position 2 and a carboxylic acid at position 6.
-
Stereocenters: Three chiral centers at positions 1R, 5S, and 6R .
The molecular formula is C₆H₇NO₃, with a molecular weight of 141.12 g/mol .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO₃ | |
| Molecular Weight | 141.12 g/mol | |
| CAS Number | 2742386-94-1 | |
| IUPAC Name | (1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
| SMILES | C1[C@H]2C@HC(=O)N1 |
Stereochemical Considerations
The stereochemistry of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is critical to its biological activity. The compound exists as a racemic mixture, implying equal amounts of enantiomers. Computational modeling and X-ray crystallography studies of analogous azabicyclo compounds suggest that the stereochemical arrangement influences binding affinity to enzymatic pockets, particularly in bromodomain-containing proteins . For example, the (S)-enantiomer of a related 3-oxobicyclo[3.1.0]hexan-6-amide demonstrated 1,000-fold selectivity for the second bromodomain (BD2) over BD1 in BET proteins .
Biological and Chemical Applications
Enzyme Inhibition
The compound’s bicyclic scaffold resembles pharmacophores in bromodomain inhibitors. In a study of 2,3-dihydrobenzofuran-based BET inhibitors, a structurally similar 3-oxobicyclo[3.1.0]hexan-6-amide exhibited pIC₅₀ = 7.9 for BD2 and >1,000-fold selectivity over BD1 . This suggests that rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid could serve as a precursor for selective epigenetic modulators.
Physicochemical Properties
-
Solubility: The free acid form has moderate aqueous solubility (≥143 μg/mL by Charged Aerosol Detection) .
-
Lipophilicity: ChromLogD = 3.3, indicating balanced hydrophilicity/lipophilicity for membrane permeability .
-
Metabolic Stability: Rat hepatocyte assays show moderate clearance (1.8 mL/min/g), necessitating structural optimization for in vivo applications .
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride derivative (CAS: 1212105-25-3) is a water-soluble analog used in pharmacokinetic studies. Its molecular formula is C₆H₁₀ClNO₂, with a molecular weight of 175.60 g/mol .
Table 2: Comparison of Derivatives
| Property | Free Acid | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₇NO₃ | C₆H₁₀ClNO₂ |
| Molecular Weight | 141.12 g/mol | 175.60 g/mol |
| Solubility | ≥143 μg/mL (CAD) | Improved aqueous solubility |
| Primary Use | Medicinal chemistry scaffold | Pharmacokinetic studies |
BET Inhibitor Analogs
Compounds like DBF 6 (a dihydrobenzofuran derivative) share structural motifs with the azabicyclo core. These analogs exhibit potent BD2 inhibition but face challenges in solubility and metabolic stability .
Research Challenges and Future Directions
Solubility Optimization
Despite moderate solubility, the compound’s performance in biorelevant media (e.g., FaSSIF) remains suboptimal (25–80 μg/mL) . Strategies to improve solubility include:
-
Prodrug synthesis: Masking the carboxylic acid as an ester.
-
Co-crystallization: Forming salts with counterions like L-arginine.
Metabolic Stability
High hepatic clearance (1.8 mL/min/g) limits oral bioavailability. Structural modifications, such as fluorination or steric hindrance, could reduce metabolic degradation .
Target Validation
Further studies are needed to elucidate the compound’s interactions with non-BET targets, such as kinases or GPCRs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume